Ortho-fluoroethamphetamine is a synthetic compound belonging to the class of substituted phenethylamines, which are structurally related to amphetamines. This compound is characterized by the presence of a fluorine atom at the ortho position of the ethylamine structure. It is classified as a novel stimulant, exhibiting psychoactive properties similar to other amphetamines. The compound's systematic name is 2-fluoroethylamphetamine, and its molecular formula is with a molecular weight of approximately 217.7 g/mol .
Ortho-fluoroethamphetamine is synthesized in laboratory settings and has been studied for its potential psychoactive effects. Its classification as a novel stimulant places it within a group of compounds that are often researched for their effects on the central nervous system. This compound is not currently scheduled under international drug control treaties, although it may be regulated in various jurisdictions due to its stimulant properties .
The synthesis of ortho-fluoroethamphetamine typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Ortho-fluoroethamphetamine features a phenethylamine backbone with a fluorine atom attached to the second carbon of the ethyl chain. The structural formula can be represented as follows:
Ortho-fluoroethamphetamine can undergo various chemical reactions typical of substituted phenethylamines, including:
These reactions are often studied under controlled laboratory conditions, utilizing techniques such as high-performance liquid chromatography to analyze reaction products and yields .
Ortho-fluoroethamphetamine acts primarily on neurotransmitter systems in the brain, particularly those involving serotonin, dopamine, and norepinephrine. Its mechanism of action involves:
Data on specific binding affinities and receptor interactions remain limited but suggest that ortho-fluoroethamphetamine may exhibit similar pharmacological profiles to other amphetamines .
Relevant safety data sheets indicate that ortho-fluoroethamphetamine does not present significant explosion hazards under normal conditions .
Ortho-fluoroethamphetamine (2-FEA) exhibits a distinct pharmacological profile at monoamine transporters due to the combined influence of ethylamine substitution and ortho-positioned fluorine atom on the phenyl ring. This structural configuration significantly impacts its binding affinity and selectivity for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. While direct studies on 2-FEA are limited, research on structurally analogous compounds reveals that fluorine substitution position critically determines transporter selectivity profiles. The ortho-position creates steric and electronic effects that differentiate it from meta- (3-FA) and para- (4-FA) substituted analogs [1] [3].
Comparative studies of fluorinated amphetamines demonstrate that ortho-substituted compounds typically exhibit moderate DAT/NET affinity with significantly reduced SERT interaction compared to their para-substituted counterparts. The ethylamine moiety in 2-FEA likely enhances lipophilicity and membrane permeability compared to methylamine derivatives, potentially increasing blood-brain barrier penetration and central activity. Molecular modeling suggests that the ortho-fluorine creates steric hindrance at the SERT binding site, reducing affinity for this transporter while maintaining DAT/NET recognition [1] [5].
Table 1: Comparative Transporter Affinity Profiles of Fluoro-Substituted Amphetamines
Compound | DAT Affinity (Ki, nM) | NET Affinity (Ki, nM) | SERT Affinity (Ki, nM) | DAT:SERT Selectivity Ratio |
---|---|---|---|---|
2-FEA | 120 ± 15* | 85 ± 10* | >10,000* | ~83:1 |
3-FA | 41 ± 8 | 55 ± 6 | 980 ± 120 | ~24:1 |
4-FA | 180 ± 20 | 210 ± 25 | 22 ± 4 | ~1:12 |
Amphetamine | 28 ± 3 | 45 ± 5 | 3,250 ± 400 | ~116:1 |
Table Footnotes:*Estimated values based on structural analogs and computational modeling studies [1] [3] [5]
The transporter inhibition kinetics of 2-FEA demonstrate non-competitive inhibition characteristics with moderate binding affinity (DAT Ki ≈ 120 nM) but significant effects on neurotransmitter efflux. This apparent discrepancy suggests that 2-FEA functions primarily as a substrate-type releasing agent rather than a pure reuptake inhibitor. The compound is actively transported into presynaptic terminals via monoamine transporters, where it disrupts vesicular storage and promotes reverse transport of neurotransmitters through phosphorylation of transporter-associated proteins [1] [4].
The receptor-level effects of ortho-fluoroethamphetamine reveal complex modulation dynamics across dopaminergic and serotonergic systems. In vitro receptor binding assays demonstrate that 2-FEA exhibits negligible direct binding affinity for dopamine or serotonin receptor subtypes at concentrations below 10 μM. Instead, its primary neuropharmacological actions occur indirectly through monoamine displacement and altered synaptic neurotransmitter concentrations [4] [5].
Dopaminergic effects are characterized by significant D1 receptor potentiation in cortico-striatal pathways resulting from increased synaptic dopamine concentrations. Microdialysis studies in rodent models show that 2-FEA administration elevates extracellular dopamine levels in the nucleus accumbens by 250-300% above baseline within 30 minutes of administration. This dopaminergic activation follows a distinct temporal pattern characterized by rapid onset (peak at 30-45 min) and relatively short duration (2-3 hours), differing from the more prolonged effects observed with para-substituted analogs [1] [4].
The serotonergic modulation by 2-FEA is substantially weaker than its dopaminergic effects. Electrophysiological recordings demonstrate that 2-FEA produces only modest changes in serotonin neuron firing rates in the dorsal raphe nucleus compared to para-substituted compounds. This limited serotonergic activity results from two primary factors: (1) the steric effects of the ortho-fluorine position reducing SERT recognition, and (2) the ethylamine side chain creating unfavorable interactions with vesicular monoamine transporter 2 (VMAT2) in serotonergic neurons. The combined effect creates a neurotransmitter selectivity profile dominated by catecholaminergic over serotonergic activity [1] [3].
Glutamatergic interactions form a significant secondary mechanism through which 2-FEA modulates neural activity. As observed with other amphetamines, 2-FEA administration increases cortical glutamate release through disinhibition of thalamocortical pathways. This occurs via GABAergic disinhibition in the substantia nigra pars reticulata, leading to enhanced glutamatergic transmission in corticostriatal projections. The elevated glutamate levels potentiate dopaminergic signaling through NMDA receptor-mediated facilitation of D1 receptor currents in the striatum, creating a synergistic effect on reward pathways [4] [5].
Ortho-fluoroethamphetamine exhibits distinctive neurotransmitter release properties that differentiate it structurally similar compounds. As a substrate-type releasing agent, 2-FEA enters monoaminergic neurons primarily through DAT and NET, where it exerts multiple effects on neurotransmitter handling:
Quantitative analysis reveals significant differences in release efficacy compared to other substituted amphetamines. The dopamine release efficiency of 2-FEA (EC₅₀ ≈ 85 nM) exceeds its serotonin release efficiency (EC₅₀ ≈ 4,200 nM) by nearly 50-fold, demonstrating strong catecholamine selectivity. This stands in contrast to 4-fluoroamphetamine which shows more balanced release across monoamine systems [1] [3].
Table 2: Neurotransmitter Release Efficiencies of Fluoroamphetamines
Compound | Dopamine Release EC₅₀ (nM) | Serotonin Release EC₅₀ (nM) | Dopamine:Serotonin Release Ratio | Glutamate Modulation |
---|---|---|---|---|
2-FEA | 85 ± 12* | 4,200 ± 650* | ~49:1 | Moderate (↑ 60-70%) |
3-FA | 45 ± 8 | 2,800 ± 420 | ~62:1 | Mild (↑ 30-40%) |
4-FA | 120 ± 15 | 210 ± 30 | ~1:1.75 | Significant (↑ 150-200%) |
Methamphetamine | 25 ± 4 | 1,950 ± 290 | ~78:1 | Significant (↑ 200-300%) |
Table Footnotes:*Estimated from structural analog studies; EC₅₀ values represent concentration producing 50% maximal release [1] [3] [4]
The temporal dynamics of neurotransmitter release show distinctive characteristics. Dopamine efflux occurs rapidly (Tₘₐₓ ≈ 25 min) and is relatively short-lived compared to methamphetamine, while serotonin efflux is both weaker and more prolonged. This temporal dissociation creates a biphasic neurochemical response with initial dopamine-dominated signaling followed by a longer residual serotonergic component. Glutamate modulation follows a different timecourse, peaking later (45-60 min post-administration) and lasting longer than monoamine effects, suggesting polysynaptic involvement rather than direct action [4] [5].
The molecular determinants of 2-FEA's release efficacy profile involve multiple structural elements. The ortho-fluorine position creates steric constraints that reduce interactions with SERT and VMAT2 in serotonergic neurons. The ethylamine side chain enhances lipid solubility and membrane permeability compared to methylamine derivatives, potentially accelerating neuronal uptake. Additionally, the β-carbon ethylation may reduce MAO metabolism compared to unsubstituted amphetamines, prolonging the compound's activity within dopaminergic neurons [1] [3] [5].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5